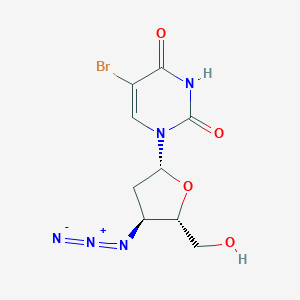

3'-Azido-2',3'-dideoxy-5-bromouridine

概要

説明

3’-Azido-2’,3’-dideoxy-5-bromouridine is a modified nucleoside analogue. It is a highly intricate biomedical compound, emerging as a pivotal entity in the realm of drug-related RNA viral infections design and development. With its prominent role as a nucleoside analogue, it gracefully orchestrates the research and development of cutting-edge antiviral medications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxy-5-bromouridine typically involves the azidation of a suitable precursor, such as 2’,3’-dideoxy-5-bromouridine. The reaction conditions often include the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). The reaction is usually carried out in an anhydrous solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 3’-Azido-2’,3’-dideoxy-5-bromouridine involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity can range from kilograms to metric tons, with stringent quality control measures in place.

化学反応の分析

Types of Reactions

3’-Azido-2’,3’-dideoxy-5-bromouridine undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) and boron trifluoride etherate (BF3·OEt2).

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).

Oxidation: Pyridinium chlorochromate (PCC).

Major Products Formed

Substitution: Formation of 3’-amino-2’,3’-dideoxy-5-bromouridine.

Reduction: Formation of 3’-amino-2’,3’-dideoxy-5-bromouridine.

Oxidation: Formation of 3’-azido-2’,3’-dideoxy-5-bromouridine-2’-one.

科学的研究の応用

3’-Azido-2’,3’-dideoxy-5-bromouridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex nucleoside analogues.

Biology: Employed in the study of RNA viral infections and the development of antiviral drugs.

Medicine: Investigated for its potential use in antiviral therapies, particularly against RNA viruses.

Industry: Utilized in the production of antiviral medications and as a research tool in pharmaceutical development.

作用機序

3’-Azido-2’,3’-dideoxy-5-bromouridine exerts its effects by incorporating into viral RNA during replication, leading to chain termination. The azido group at the 3’ position prevents the addition of further nucleotides, effectively halting viral replication. This mechanism targets the viral RNA polymerase, disrupting the synthesis of viral RNA and inhibiting the proliferation of the virus.

類似化合物との比較

Similar Compounds

- 3’-Azido-2’,3’-dideoxyuridine

- 3’-Azido-2’,3’-dideoxycytidine

- 3’-Azido-2’,3’-dideoxyadenosine

Uniqueness

3’-Azido-2’,3’-dideoxy-5-bromouridine is unique due to the presence of the bromine atom at the 5’ position, which enhances its antiviral activity. This modification allows for more effective incorporation into viral RNA and improved inhibition of viral replication compared to other similar compounds.

生物活性

3'-Azido-2',3'-dideoxy-5-bromouridine (ABU) is a modified nucleoside analogue that has garnered attention in the field of antiviral research, particularly for its potential applications against RNA viruses. This article provides an overview of its biological activity, including its mechanism of action, cytotoxicity, and comparative studies with similar compounds.

Overview of this compound

ABU is characterized by the presence of an azido group at the 3' position and a bromine atom at the 5' position of the ribose sugar. This structural modification enhances its incorporation into viral RNA, allowing it to effectively inhibit viral replication. The compound is synthesized through the azidation of 2',3'-dideoxy-5-bromouridine using azidotrimethylsilane (TMSN3) in the presence of boron trifluoride etherate as a catalyst.

The primary mechanism by which ABU exerts its antiviral effects is through chain termination during viral RNA synthesis. When incorporated into the growing RNA strand, the azido group prevents further nucleotide addition, effectively halting replication. This action targets viral RNA polymerase, disrupting the synthesis process and inhibiting virus proliferation.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety and efficacy of any pharmacological agent. Various in vitro assays have been employed to assess the cytotoxic effects of ABU on mammalian cell lines.

Table 1: Cytotoxicity Assay Methods

| Assay Type | Description | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measures cell viability based on metabolic activity | Simple and widely used | May interfere with certain compounds |

| LDH Release Assay | Assesses membrane integrity via lactate dehydrogenase release | Direct measure of cytotoxicity | Less specific for apoptosis |

| Colony Formation Assay | Evaluates clonogenic potential in low-adherence conditions | Reflects long-term survival | Time-consuming |

In studies involving various cell lines, ABU demonstrated selective cytotoxicity against tumor cells while exhibiting lower toxicity towards non-cancerous cells. The IC50 values for ABU were typically below 10 µM, indicating potent activity against certain cancer cell lines .

Comparative Studies with Similar Compounds

ABU's biological activity can be compared with other nucleoside analogues such as 3'-Azido-2',3'-dideoxyuridine (AZT) and 3'-Azido-2',3'-dideoxycytidine (ddC).

Table 2: Comparison of Nucleoside Analogues

| Compound | Mechanism of Action | Antiviral Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| 3'-Azido-2',3'-dideoxyuridine (AZT) | Chain termination | Effective against HIV | <10 µM |

| 3'-Azido-2',3'-dideoxycytidine (ddC) | Chain termination | Effective against HIV and Hepatitis C | <10 µM |

| This compound (ABU) | Chain termination | Potentially effective against RNA viruses | <10 µM |

ABU's unique bromine substitution enhances its incorporation into viral RNA compared to other analogues, potentially leading to improved antiviral efficacy .

Case Studies

Recent research has highlighted ABU's potential in treating specific RNA viral infections. For instance, studies conducted on cell cultures infected with various strains of influenza virus showed that ABU significantly reduced viral titers compared to untreated controls. The compound's ability to inhibit viral replication was confirmed through plaque reduction assays, demonstrating its promise as a therapeutic agent .

特性

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMRXNXDPKKRV-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147342 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105784-82-5 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。